molecular formula C7H2Cl2N2O2 B029917 2,3-Dichloro-6-nitrobenzonitrile CAS No. 2112-22-3

2,3-Dichloro-6-nitrobenzonitrile

Cat. No.: B029917
CAS No.: 2112-22-3
M. Wt: 217.01 g/mol
InChI Key: RDFDRMZYAXQLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2,3-Dichloro-6-nitrobenzonitrile is primarily used as an intermediate in the synthesis of anagrelide . Anagrelide is a drug used to treat essential thrombocytosis (an overproduction of blood platelets). Therefore, the primary targets of this compound are likely the biochemical pathways involved in platelet production.

Pharmacokinetics

Its pharmacokinetic properties would be critical in determining its bioavailability and overall effectiveness as an intermediate in drug synthesis .

Biological Activity

2,3-Dichloro-6-nitrobenzonitrile (CAS No. 5866-98-8) is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group at the 6 position, and a nitrile group (-C≡N). Its molecular formula is C7H3Cl2N2O2C_7H_3Cl_2N_2O_2, with a molecular weight of approximately 217.01 g/mol. The presence of the nitro and chlorine functional groups contributes to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, suggesting that this compound could influence pharmacokinetics and drug interactions. The inhibition of these enzymes raises concerns regarding its safety profile in pharmaceutical applications .

Antimicrobial Properties

The nitro group in the compound is known for its role in biological activity, particularly in antimicrobial mechanisms. Nitro compounds often exhibit toxicity towards microorganisms through redox reactions that can lead to cell death. Studies have shown that nitro-substituted compounds can be effective against various pathogens, including bacteria and parasites . The mechanism typically involves the generation of reactive species that disrupt cellular functions.

Toxicological Aspects

While the compound shows promise for pharmaceutical development, it also possesses toxic properties. It has been classified as a skin irritant and exhibits extreme toxicity under certain conditions. This necessitates careful handling and further investigation into its safety for human use .

Synthesis Methods

The synthesis of this compound typically involves multiple steps starting from precursors like 2,3,4-trichloronitrobenzene. Various methods have been reported in the literature, including:

  • Cyanation Reactions : Utilizing cuprous cyanide under controlled conditions.
  • Electrophilic Substitution : Exploiting the electron-withdrawing effects of the nitro and chlorine groups to facilitate further functionalization.

These methods highlight the compound's versatility as an intermediate in synthesizing more complex biologically active molecules .

Case Studies

Case Study 1: Cytochrome P450 Interaction
A study conducted on the inhibitory effects of this compound on CYP1A2 revealed significant interaction leading to altered drug metabolism profiles in vitro. This study underscores the importance of evaluating such compounds for their potential impact on therapeutic efficacy and safety .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to oxidative stress induced by the nitro group, leading to cell lysis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-Chloro-3-nitrobenzonitrileOne chlorine atom; one nitro groupLess halogen substitution; different reactivity
2,6-DichlorobenzonitrileTwo chlorine atoms; one nitrile groupSimpler structure without nitro substitution
4-Chloro-3-nitrobenzonitrileOne chlorine atom; one nitro groupDifferent position affects biological interactions
This compound Two chlorine atoms; one nitro groupDistinct positional arrangement affecting activity

This table illustrates how the structural variations among similar compounds can lead to differences in biological activity and potential applications.

Properties

IUPAC Name

2,3-dichloro-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFDRMZYAXQLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371087
Record name 2,3-Dichloro-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112-22-3
Record name 2,3-Dichloro-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under a nitrogen atomosphere, pyridine (42 ml, 0.52 mol) was spread evenly over a mixture of 2,3,4-trichloronitrobenzene (225 g, 1 mol) and cuprous cyanide (89.6 g, 1 mol). The mixture was heated to 100° and held at this temperature until it became stirrable. Then the stirred mixture was heated to 165° over 1.5 hours, and held at this temperature for 30 minutes. The dark mixture was allowed to cool, then concentrated HCl (500 ml) and toluene (250 ml) were added. The mixture was vigorously stirred for 1.5 hours. The layers were separated and the aqueous phase was extracted with toluene (3 × 250 ml). The combined toluene extracts were washed with concentrated HCl (3 × 250 ml), water (250 ml) and saturated aqueous NaCl (2 × 250 ml). The toluene solution was dried over Na2SO4, filtered and stripped to obtain 185 g (85%) of the title benzonitrole. The product was 87% pure and contained about 7% trichloronitrobenzene. Recrystallization from methanol (2.1 ml/g) gave a product of 99% purity.
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
89.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1.831 kg of 1,2,3-trichloro-4-nitrobenzene and 0.861 kg of copper cyanide in 1.21 L of DMF is heated to 155° C. for 2 hours, then cooled to room temperature. A solution of 3.24 kg of ferric chloride hexahydrate, 0.806 L of concentrated hydrochloric acid, and 4.87 L of water is added and the solution heated to 65° C. for 20 minutes. The mixture is cooled, stirred with 0.55 kg of charcoal and 4 L of toluene, and filtered. The organic phase is separated and the aqueous phase extracted with toluene. The combined toluene layers are washed with water and 6 N HCl, dried and concentrated to give a slurry. The slurry is dissolved in 1.5 L of methanol, and stored at 5° C. for 24 hours. The nitrile product is collected by filtration, washed with 1.5 L cold methanol and dried at 40° C.
Quantity
1.831 kg
Type
reactant
Reaction Step One
Quantity
0.861 kg
Type
reactant
Reaction Step One
Name
Quantity
1.21 L
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
3.24 kg
Type
reactant
Reaction Step Two
Quantity
0.806 L
Type
reactant
Reaction Step Two
Name
Quantity
4.87 L
Type
solvent
Reaction Step Two
Quantity
0.55 kg
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

As shown below in the Examples, a preferred process is set forth for making 2-amino-5,6-dichloro-3,4-dihydroquinazoline from commercially available starting materials. In one process 1,2,3-trichlorobenzene is used as the starting material and is nitrated using, for example, nitric/sulfuric acids to form 1,2,3-trichloro-4-nitrobenzene. This compound is then reacted with a cyanating agent such as CuCN to form 2,3-dichloro-6-nitrobenzonitrile. The nitrile is then reacted under reducing conditions using for example B2H6 to form 2,3-dichloro-6-nitrobenzylamine HCl which is then reduced and reacted with CNX to form the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfuric acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-6-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-6-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-6-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-6-nitrobenzonitrile
Reactant of Route 6
2,3-Dichloro-6-nitrobenzonitrile
Customer
Q & A

Q1: What is the significance of 2,3-Dichloro-6-nitrobenzonitrile in the synthesis of Anagrelide Hydrochloride?

A1: this compound serves as a crucial starting material in the synthesis of Anagrelide Hydrochloride []. The process involves a series of reactions starting with the nitration of 2,3-dichlorobenzaldehyde to yield this compound. This compound then undergoes several transformations, including reduction, cyclization, and salt formation, ultimately leading to the production of Anagrelide Hydrochloride, a known platelet aggregation inhibitor.

Q2: Can you elaborate on the synthesis of this compound as described in the provided research?

A2: One of the papers focuses specifically on a simplified method for synthesizing this compound [, ]. While the exact details require referring to the source, the paper likely explores a more efficient and potentially cost-effective route compared to previous methods. This is important for large-scale production of Anagrelide Hydrochloride and potentially other compounds that utilize this compound as a building block.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.